molecular formula C17H22N4O2S B5758913 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol CAS No. 5685-64-3

2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol

Cat. No. B5758913
CAS RN: 5685-64-3
M. Wt: 346.4 g/mol
InChI Key: XXCXUOWYAHMPLX-UHFFFAOYSA-N
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Description

2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted organisms. For example, in bacteria, it has been found to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol vary depending on the organism and the concentration used. In bacteria, it has been found to disrupt cell division and DNA replication, leading to cell death. In plants, it has been found to regulate growth and development by affecting the synthesis and transport of various hormones. In animals, it has been found to have anticancer properties by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol in lab experiments include its broad spectrum of activity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol. One direction is to study its potential applications in medicine, particularly in the treatment of bacterial and fungal infections and cancer. Another direction is to investigate its potential as a plant growth regulator and pesticide, with a focus on its effects on crop yields and environmental safety. Additionally, further research is needed to understand its mechanism of action and to develop more effective and efficient synthesis methods.

Synthesis Methods

The synthesis of 2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol involves the reaction of 3-cyclohexyl-5-mercapto-1,2,4-triazole with 2-hydroxy-6-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been found to have antibacterial, antifungal, and anticancer properties. In agriculture, it has been used as a plant growth regulator and a pesticide. In industry, it has been used as a corrosion inhibitor and a dye.

properties

IUPAC Name

3-cyclohexyl-4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12,22H,2-5,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCXUOWYAHMPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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